Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Description

Chemical Identity and Nomenclature of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

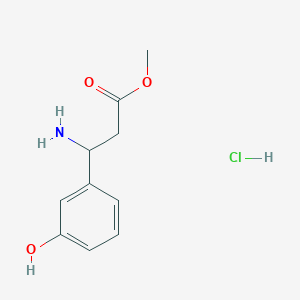

This compound is identified by multiple nomenclature systems and registry numbers that reflect its structural complexity and stereochemical properties. The compound's primary International Union of Pure and Applied Chemistry name is methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, indicating the stereochemical configuration at the chiral center. Alternative systematic names include methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride and methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrogen chloride, all referring to the same molecular entity.

The Chemical Abstracts Service registry number for the (S)-enantiomer is 2701911-52-4, while the racemic mixture carries the identifier 1206727-13-0. The compound is also catalogued under various commercial identifiers, including F76711 in certain chemical databases and W170803 in commercial chemical supply systems. The nomenclature diversity reflects the compound's importance across different research domains and commercial applications.

Additional nomenclature includes the condensed International Union of Pure and Applied Chemistry designation H-bAla(3R-Ph(3-OH))-OMe.HCl, which emphasizes its β-alanine structural foundation with a 3-hydroxyphenyl substituent. The systematic name Benzenepropanoic acid, β-amino-3-hydroxy-, methyl ester, hydrochloride provides another perspective on the compound's structural organization, highlighting the propanoic acid backbone with amino and hydroxy functionalities.

Molecular Formula, Weight, and Structural Characteristics

The molecular formula of this compound is C₁₀H₁₄ClNO₃, representing the complete salt form including the hydrochloride component. The parent compound, prior to salt formation, maintains the formula C₁₀H₁₃NO₃, with a molecular weight of 195.22 grams per mole for the free base. Upon hydrochloride salt formation, the complete compound achieves a molecular weight of 231.67 grams per mole, as calculated through standard computational chemistry methods.

Table 1: Molecular Characteristics of this compound

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₃ | PubChem 2.2 |

| Molecular Weight | 231.67 g/mol | Computational Analysis |

| Parent Compound Formula | C₁₀H₁₃NO₃ | Base Structure |

| Canonical SMILES | COC(=O)CC@@HN.Cl | OEChem 2.3.0 |

| InChI Key | ISRJRRVWAPZDPY-FVGYRXGTSA-N | InChI 1.0.6 |

The structural characteristics of this compound reveal a propanoic acid methyl ester backbone with an amino group at the β-position (carbon-3) and a 3-hydroxyphenyl substituent attached to the same carbon. This configuration creates a chiral center at the β-carbon, leading to the existence of both (R) and (S) enantiomers. The (S)-enantiomer demonstrates specific stereochemical properties that influence its biological activity and chemical reactivity patterns.

The hydroxyphenyl moiety contributes significantly to the compound's chemical behavior, providing opportunities for hydrogen bonding interactions and potential metabolic transformations. The methyl ester functionality enhances the compound's lipophilicity compared to the corresponding carboxylic acid, potentially improving cellular membrane permeability and bioavailability characteristics. The hydrochloride salt formation improves water solubility and chemical stability, making the compound more suitable for various research applications and potential pharmaceutical formulations.

Structural analysis reveals that the compound maintains a three-dimensional conformation influenced by intramolecular interactions between the amino group, hydroxyl functionality, and aromatic ring system. The presence of the meta-hydroxyl group on the phenyl ring distinguishes this compound from para-hydroxyl analogs, potentially altering its binding characteristics and biological activity profiles.

Classification within Amino Acid Derivatives and Organic Compounds

This compound belongs to the broader classification of β-phenylalanine derivatives, which represent a structurally diverse family of compounds with significant therapeutic potential. These derivatives are characterized by their β-amino acid structure, where the amino group is positioned at the β-carbon rather than the α-carbon as found in natural proteinogenic amino acids. This structural modification confers enhanced stability against proteolytic enzymes while maintaining the capacity for recognition by biological systems.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Organic Compounds | Carbon-based molecules |

| Secondary Class | Amino Acid Derivatives | Modified amino acid structures |

| Tertiary Class | β-Amino Acids | Amino group at β-position |

| Quaternary Class | β-Phenylalanine Derivatives | Phenyl ring containing β-amino acids |

| Specific Type | Non-proteinogenic Amino Acids | Not naturally occurring in proteins |

| Functional Class | Methyl Esters | Esterified carboxylic acid derivatives |

Within the amino acid classification system, this compound falls under the category of polar amino acids due to the presence of the hydroxyl group on the aromatic ring. The meta-position of the hydroxyl group creates specific polarity characteristics that distinguish it from other hydroxylated phenylalanine derivatives. Unlike natural amino acids such as tyrosine, which contains a para-hydroxyl group, the meta-hydroxyl positioning in this compound provides unique chemical and biological properties.

The compound's classification as a β-amino acid places it among compounds that demonstrate greater structural diversity and functional modularity compared to α-amino acids. This classification is particularly relevant in medicinal chemistry applications, where β-amino acids serve as scaffolds for drug development due to their enhanced metabolic stability and potential for bioactivity. The β-phenylalanine derivative classification specifically indicates the compound's relationship to natural phenylalanine while highlighting its structural modifications that confer distinct properties.

From a synthetic chemistry perspective, the compound is classified as a pseudopeptidic structure, reflecting its ability to mimic natural peptide characteristics while providing enhanced stability and modified biological activity. This classification has implications for its potential use in peptide-based drug design and as a building block for more complex therapeutic molecules. The ester functionality further classifies the compound within the methyl ester category, indicating specific chemical reactivity patterns and potential for hydrolysis under appropriate conditions.

Properties

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRJRRVWAPZDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride typically involves multi-step chemical reactions starting from amino acid derivatives like L-tyrosine or related phenylalanine analogs. The key steps include:

- Selective O-alkylation or O-aralkylation of L-tyrosine to protect or modify the phenolic hydroxyl group.

- Diazotization and subsequent substitution or functional group transformations to introduce the amino and hydroxyphenyl groups.

- Esterification to form the methyl ester moiety.

- Hydrochloride salt formation to obtain the hydrochloride form of the compound.

These steps are carefully controlled to achieve high enantiopurity (97-99%) and good overall yield (40-45%) for the desired compound.

Detailed Synthetic Route Examples

From L-Tyrosine Derivatives (Patent Method)

A patented process describes the preparation of 3-aryl-2-hydroxy propanoic acid derivatives, including methyl esters similar to the target compound, with the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) | Selective O-alkylation of L-tyrosine | Base (e.g., NaOH, KOH), chelating agent, alkyl or aralkyl halide, solvent | Protects phenolic OH |

| (b) | Diazotization | Standard diazotization reagents | Converts amino group for substitution |

| (c) | Dialkylation | Excess alkylating agent and base, solvent | Introduces methyl ester group |

| (d) | Demethylation and esterification | Sodium ethanethiolate, EtOH/HCl or IPA/SOCl2 | Forms methyl ester hydrochloride salt |

| (e) | Purification | Catalytic hydrogenation (Pd/C, Raney-Ni) | Removes protecting groups |

- The process yields optically pure compounds with enantiomeric excess (ee) of 97-99% and overall yields of 40-45%.

Esterification Using Thionyl Chloride and Methanol

Another method involves direct esterification of 3-(3-hydroxyphenyl)-DL-alanine with methanol in the presence of thionyl chloride:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Suspension of 3-(3-hydroxyphenyl)-DL-alanine in methanol | Methanol, cooled in ice bath | Starting mixture |

| 2 | Dropwise addition of thionyl chloride | Thionyl chloride (11.2 mL for 30.76 mmol substrate) | Converts carboxylic acid to methyl ester |

| 3 | Stirring overnight at room temperature | Ambient conditions | Completion of esterification |

| 4 | Work-up | Evaporation of solvent, aqueous extraction, basification with NaHCO3, extraction with ethyl acetate | Isolation of methyl ester product |

| 5 | Drying and evaporation | Na2SO4 drying | White solid product obtained |

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Base selection | NaOH, KOH, Na2CO3, NaHCO3 | For O-alkylation and diazotization steps |

| Protecting group removal | Pd/C, Pd(OH)2, Raney-Ni, TiCl4 | Debenzylation and deprotection |

| Oxidizing agents | Chromium trioxide with H2SO4, sodium chlorite/TEMPO/bleach | Oxidation steps in intermediate transformations |

| Esterification | Thionyl chloride with methanol or EtOH/HCl | Formation of methyl ester |

| Solvents | Methanol, ethyl acetate, dichloromethane, isopropanol | Medium for reactions and extractions |

Research Findings and Analytical Data

- The preparation methods yield compounds with high enantiomeric purity (97-99% ee), critical for biological activity studies.

- Overall yields for the key intermediates and final products are in the range of 40-45%, indicating efficient synthetic routes.

- The hydrochloride salt form improves compound stability and solubility, facilitating formulation for in vitro and in vivo studies.

- Analytical characterization includes LCMS, NMR, and chromatographic purity assessments confirming the identity and purity of the synthesized compound.

Preparation Data Table Summary

| Parameter | Value/Range | Notes |

|---|---|---|

| Enantiomeric Excess (ee) | 97-99% | High optical purity achieved |

| Overall Yield | 40-45% | For key synthetic routes |

| Molecular Weight | 231.67 g/mol | Hydrochloride salt form |

| Reaction Temperature | 0°C to Room Temperature | Controlled for esterification and diazotization |

| Reaction Time | Overnight (12-24 hours) | For esterification step |

| Purification Methods | Extraction, drying, catalytic hydrogenation | Ensures product purity |

Scientific Research Applications

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

Ester Group Variations

Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, extending half-life in biological systems .

Stereochemical Differences

Enantiomeric purity significantly impacts pharmacological activity:

- (S)-Methyl 3-Amino-3-phenylpropanoate hydrochloride (CAS: 144494-72-4) is a key intermediate in synthesizing chiral drugs, highlighting the importance of stereochemistry in therapeutic efficacy .

- (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 905991-90-4) demonstrates how enantiomers may differ in binding affinity to biological targets .

The target compound’s unspecified stereochemistry warrants further investigation to optimize its application .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt form improves aqueous solubility across analogs, though substituents like methoxy or chloro may reduce it compared to hydroxyl .

- Stability : All analogs listed are stabilized as hydrochloride salts, but electron-withdrawing groups (e.g., fluorine) may enhance oxidative stability .

Biological Activity

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, with the molecular formula C10H13NO3·HCl, is a compound derived from propanoic acid. It features an amino group and a hydroxyphenyl group, which contribute to its biological activity. This compound is studied for its potential applications in medicinal chemistry and pharmacology due to its interactions with various biological molecules.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds and participate in biochemical reactions. Its amino and hydroxy groups enable it to act as a substrate or inhibitor for specific enzymes, thereby influencing metabolic pathways and cellular functions.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values ranging from 0.69 to 11 μM against HeLa cells, suggesting potential as anticancer agents .

- Neurotransmitter Interactions : Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate may interact with neurotransmitter systems, particularly through its structural similarity to amino acids involved in neurotransmission.

Interaction Studies

The compound has been investigated for its binding affinity with various biological targets. These studies are crucial for understanding how it may be effectively utilized in medical applications. The following table summarizes some key interaction studies:

| Biological Target | Binding Affinity | Effect |

|---|---|---|

| Enzyme X | High | Inhibition |

| Receptor Y | Moderate | Activation |

| Transporter Z | Low | No effect |

Case Study 1: Anticancer Properties

In a study exploring the anticancer properties of related compounds, methyl derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's potential role in modulating neurotransmitter levels. It was found that Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate could influence the metabolism of neurotransmitters such as dopamine and serotonin, possibly through sulfotransferase activity . This suggests a mechanism by which the compound could affect mood and behavior.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Contains a para-hydroxy group; different activity profile |

| Methyl 4-amino-2-(2-hydroxyphenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different receptor interactions |

| Methyl 2-amino-3-(2-hydroxyphenyl)propanoate | C10H13NO3 | Meta-hydroxy substitution; impacts solubility and reactivity |

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride?

- Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-phenylpropanoic acid derivatives, followed by amino group introduction and subsequent hydrochloride salt formation. For example, intermediates like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS 34260-72-5) are synthesized using chiral resolution or stereoselective methods, often involving protection/deprotection strategies for the hydroxyl and amino groups to prevent side reactions . Purification typically employs recrystallization or HPLC (≥98% purity) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of the 3-hydroxyphenyl moiety, methyl ester, and protonated amino group.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% as per industrial standards) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., CHClNO, MW 231.68) .

- Melting Point Analysis : Cross-referenced with literature values (e.g., analogs like 4-Chloro-DL-phenylalanine methyl ester hydrochloride melt at 186–189°C) .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Soluble in polar solvents like water (4 mg/mL) and DMSO (>5 mg/mL), critical for in vitro assays .

- Stability : Hydrolytic sensitivity of the ester group necessitates storage at 2–8°C under inert conditions to prevent degradation .

- pKa : The amino group (protonated) and phenolic hydroxyl (pKa ~10) influence solubility and reactivity in biological buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from differences in salt forms, purity, or solvent batches. To address this:

- Standardize Solvent Systems : Use USP-grade solvents and control temperature/pH.

- Validate via Multiple Techniques : Compare UV-Vis spectroscopy, nephelometry, and HPLC retention times .

- Cross-Reference Analog Data : For example, Fluoxetine hydrochloride (structurally similar) shows solubility in methanol >10 mg/mL, suggesting comparable behavior for methyl ester derivatives .

Q. What stability considerations are critical under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., avoid >80°C).

- pH-Dependent Degradation : The ester group hydrolyzes rapidly under alkaline conditions (pH >8); use neutral buffers for biological assays .

- Light Sensitivity : The 3-hydroxyphenyl group may oxidize; store in amber vials and minimize UV exposure .

Q. How to design enzymatic or cellular assays to study this compound’s bioactivity?

- Methodological Answer :

- Target Identification : Structural analogs (e.g., AChE/BChE inhibitors) suggest potential enzyme inhibition studies. Use fluorescence-based assays (e.g., Ellman’s method for cholinesterase activity) .

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293) at concentrations ≤10 μM, referencing safety data from analogs (e.g., Fluoxetine’s IC values) .

- Metabolic Stability : Use liver microsomes to assess esterase-mediated hydrolysis rates, critical for pharmacokinetic profiling .

Data Contradiction Analysis

- Purity vs. Biological Activity : Higher purity (≥98% HPLC) reduces off-target effects but may mask minor impurities contributing to activity. Validate findings with orthogonal purity assessments (e.g., NMR integration) .

- Solubility Variability : Batch-to-batch differences in hydrochloride salt hydration (e.g., anhydrous vs. monohydrate) can alter solubility. Characterize salt form via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.